1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid.
Brand Name:
Vulcanchem
CAS No.:
30002-86-9
VCID:
VC0519989
InChI:
InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)/t5-,6+,7-/m0/s1
SMILES:
CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C
Molecular Formula:
C9H15N3O5
Molecular Weight:
245.23 g/mol
1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea
CAS No.: 30002-86-9
Cat. No.: VC0519989
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Azadirone is a tetracyclic triterpenoid that is 4,4,8-trimethylandrosta-1,14-diene substituted by an oxo group at position 3, an acetoxy group at position 7 and a furan-3-yl group at position 17. Isolated from Azadirachta indica, it exhibits antiplasmodial and antineoplastic activities. It has a role as an antineoplastic agent, an antiplasmodial drug and a plant metabolite. It is an acetate ester, a cyclic terpene ketone, a member of furans, a limonoid and a tetracyclic triterpenoid. |
|---|---|
| CAS No. | 30002-86-9 |
| Molecular Formula | C9H15N3O5 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 1-[[(3aS,4S,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl]-1-nitrosourea |
| Standard InChI | InChI=1S/C9H15N3O5/c1-9(2)16-6-4-15-5(7(6)17-9)3-12(11-14)8(10)13/h5-7H,3-4H2,1-2H3,(H2,10,13)/t5-,6+,7-/m0/s1 |
| Standard InChI Key | VAOQQYFQXZJKNI-XVMARJQXSA-N |
| Isomeric SMILES | CC1(O[C@@H]2CO[C@H]([C@@H]2O1)CN(C(=O)N)N=O)C |
| SMILES | CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C |
| Canonical SMILES | CC1(OC2COC(C2O1)CN(C(=O)N)N=O)C |
| Appearance | Solid powder |
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